methyl N-{[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetyl}phenylalaninate
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Overview
Description
METHYL 2-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-3-PHENYLPROPANOATE is a complex organic compound featuring an imidazole ring, a phenyl group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-3-PHENYLPROPANOATE typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a thiol group reacts with a suitable leaving group on the imidazole ring.
Formation of the Amide Bond: The amide bond is formed through the reaction of an amine with an acyl chloride or anhydride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the ester group, potentially converting the ester to an alcohol.
Substitution: The phenyl group and the imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, reduced imidazole derivatives.
Substitution: Various substituted imidazole and phenyl derivatives.
Scientific Research Applications
METHYL 2-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-3-PHENYLPROPANOATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involving imidazole derivatives.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, offering functional groups that can be further modified.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The imidazole ring is known to participate in various biochemical pathways, influencing the activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- **METHYL 2-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-3-PHENYLPROPANOATE
- **METHYL 2-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-3-(4-METHYLPHENYL)PROPANOATE
- **METHYL 2-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-3-(4-CHLOROPHENYL)PROPANOATE
Uniqueness
The uniqueness of METHYL 2-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-3-PHENYLPROPANOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole ring and the phenyl group allows for diverse interactions and modifications, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C17H21N3O3S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
methyl 2-[[2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C17H21N3O3S/c1-11-12(2)19-17(18-11)24-10-15(21)20-14(16(22)23-3)9-13-7-5-4-6-8-13/h4-8,14H,9-10H2,1-3H3,(H,18,19)(H,20,21) |
InChI Key |
NBVMEESULGQAID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)NC(CC2=CC=CC=C2)C(=O)OC)C |
Origin of Product |
United States |
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